molecular formula C19H26N4O2 B10989370 1-(cyclopropylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(cyclopropylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10989370
M. Wt: 342.4 g/mol
InChI Key: NNOJCQNTNQRZCJ-UHFFFAOYSA-N
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Description

1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines a cyclopropylmethyl group, a pyrazolyl group, and a pyridinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazolyl Intermediate: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole intermediate. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be done by reacting the pyrazolyl intermediate with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Pyridinecarboxamide Formation: The final step involves the formation of the pyridinecarboxamide moiety. This can be achieved by reacting the cyclopropylmethylated pyrazolyl intermediate with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolyl and pyridinecarboxamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolyl or pyridinecarboxamide derivatives.

Scientific Research Applications

1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: Use as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
  • 1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE

Uniqueness

The uniqueness of 1-(CYCLOPROPYLMETHYL)-N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H26N4O2/c1-12-9-14(3)22(11-16-5-6-16)19(25)17(12)18(24)20-7-8-23-15(4)10-13(2)21-23/h9-10,16H,5-8,11H2,1-4H3,(H,20,24)

InChI Key

NNOJCQNTNQRZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)NCCN3C(=CC(=N3)C)C)C

Origin of Product

United States

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